molecular formula C22H19ClN2O5S B423066 4-{[(E)-2-BENZOYLHYDRAZONO]METHYL}-2-CHLORO-6-ETHOXYPHENYL 1-BENZENESULFONATE

4-{[(E)-2-BENZOYLHYDRAZONO]METHYL}-2-CHLORO-6-ETHOXYPHENYL 1-BENZENESULFONATE

Cat. No.: B423066
M. Wt: 458.9g/mol
InChI Key: AIHGFMJOUMEGQN-BUVRLJJBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[(E)-2-BENZOYLHYDRAZONO]METHYL}-2-CHLORO-6-ETHOXYPHENYL 1-BENZENESULFONATE is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a chloro, ethoxy, and phenylcarbonyl group, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(E)-2-BENZOYLHYDRAZONO]METHYL}-2-CHLORO-6-ETHOXYPHENYL 1-BENZENESULFONATE typically involves multiple steps. One common method includes the reaction of 2-chloro-6-ethoxyphenol with benzenesulfonyl chloride in the presence of a base to form the sulfonate ester. This intermediate is then reacted with phenylhydrazine and an appropriate aldehyde under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-{[(E)-2-BENZOYLHYDRAZONO]METHYL}-2-CHLORO-6-ETHOXYPHENYL 1-BENZENESULFONATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or the nitro group to an amine.

    Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like ammonia (NH₃) or thiols (RSH) can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or amines.

    Substitution: Corresponding substituted products depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: May be used in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 4-{[(E)-2-BENZOYLHYDRAZONO]METHYL}-2-CHLORO-6-ETHOXYPHENYL 1-BENZENESULFONATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-6-ethoxy-4-acetylpyridine: Shares the chloro and ethoxy groups but has different functional groups.

    2-chloro-6-ethoxy-4-β-(2-thienyl)acryloylpyridine: Similar structure with a thienyl group instead of the phenylcarbonyl group.

    2-chloro-6-ethoxy-4-[(E)-{2-[(2-methoxy-4-methylphenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-methoxybenzoate: Contains a methoxy group and a different benzoate ester.

Uniqueness

4-{[(E)-2-BENZOYLHYDRAZONO]METHYL}-2-CHLORO-6-ETHOXYPHENYL 1-BENZENESULFONATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H19ClN2O5S

Molecular Weight

458.9g/mol

IUPAC Name

[4-[(E)-(benzoylhydrazinylidene)methyl]-2-chloro-6-ethoxyphenyl] benzenesulfonate

InChI

InChI=1S/C22H19ClN2O5S/c1-2-29-20-14-16(15-24-25-22(26)17-9-5-3-6-10-17)13-19(23)21(20)30-31(27,28)18-11-7-4-8-12-18/h3-15H,2H2,1H3,(H,25,26)/b24-15+

InChI Key

AIHGFMJOUMEGQN-BUVRLJJBSA-N

SMILES

CCOC1=C(C(=CC(=C1)C=NNC(=O)C2=CC=CC=C2)Cl)OS(=O)(=O)C3=CC=CC=C3

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=N/NC(=O)C2=CC=CC=C2)Cl)OS(=O)(=O)C3=CC=CC=C3

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=NNC(=O)C2=CC=CC=C2)Cl)OS(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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